2-(4-Mercaptophenoxy)ethanol
Description
2-(4-Mercaptophenoxy)ethanol (CAS 762271-99-8) is an organosulfur compound with the molecular formula C₈H₁₀O₂S and a molecular weight of 182.23 g/mol . Structurally, it consists of an ethanol moiety linked via an ether bond to a para-substituted phenyl ring bearing a thiol (-SH) group. This compound is of interest in organic synthesis due to the reactivity of the mercapto group, which participates in nucleophilic reactions and disulfide bond formation.
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(4-sulfanylphenoxy)ethanol |
InChI |
InChI=1S/C8H10O2S/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6H2 |
InChI Key |
MCBXLJCOMLRSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCO)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Mercaptophenoxy)ethanol typically involves the nucleophilic substitution reaction of 4-mercaptophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds as follows:
4-Mercaptophenol+Ethylene oxide→2-(4-Mercaptophenoxy)ethanol
Industrial Production Methods
Industrial production of 2-(4-Mercaptophenoxy)ethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Mercaptophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Ethers, esters.
Scientific Research Applications
2-(4-Mercaptophenoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(4-Mercaptophenoxy)ethanol involves its interaction with molecular targets through its mercapto and hydroxyl groups. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)ethanol (CAS 702-23-8)
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- Substituent : Methoxy (-OCH₃) at the para position.
- Physical Properties: Boiling Point: 334–336°C Melting Point: 26–30°C Solubility: Soluble in DMSO and methanol .
- Applications : Used as a precursor in pharmaceuticals and fragrances due to its aromatic methoxy group .
- Key Difference: The methoxy group enhances solubility in non-polar solvents compared to the thiol-containing analog.
2-(4-Methylphenyl)ethanol (CAS 1989-62-2)
- Molecular Formula : C₉H₁₂O
- Molecular Weight : 136.19 g/mol
- Substituent : Methyl (-CH₃) at the para position.
- Physical Properties: No explicit melting/boiling points provided, but its simpler structure suggests lower molecular weight and higher volatility than 2-(4-mercaptophenoxy)ethanol .
- Applications : Employed in organic synthesis and as a building block for polymers .
- Key Difference : The methyl group lacks the polarity of mercapto or methoxy substituents, reducing reactivity in nucleophilic reactions.
2-(4-Methoxyphenoxy)ethanol (CAS 5394-57-0)
- Molecular Formula : C₉H₁₂O₃
- Molecular Weight : 168.19 g/mol
- Substituent: Methoxy-phenoxy group.
- Physical Properties: No explicit data, but the additional oxygen atom in the phenoxy group may increase polarity compared to phenyl ethanol derivatives .
- Key Difference : The ether linkage and methoxy group enhance stability but reduce nucleophilicity compared to the thiol analog.
2-(4-Chloro-2-methylphenoxy)ethanol (CAS 36220-29-8)
- Molecular Formula : C₉H₁₁ClO₂
- Molecular Weight : 186.64 g/mol
- Substituent: Chloro (-Cl) and methyl (-CH₃) groups on the phenoxy ring.
- Applications : Likely used in agrochemicals or surfactants due to halogenated aromatic systems .
- Key Difference : The electron-withdrawing chloro group increases acidity and reactivity in substitution reactions compared to mercapto derivatives.
Comparative Data Table
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